![molecular formula C18H13NO2S2 B2426142 N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034439-41-1](/img/structure/B2426142.png)
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered a structural alert with the formula C4H4S . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Synthesis Analysis
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Several synthetic methods to thiophene derivatives exist, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of thiophene allows it to easily react with electrophiles .Chemical Reactions Analysis
Thiophene can undergo various types of reactions, including electrophilic, nucleophilic, and radical substitutions . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene-based compounds have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene-based compounds exhibit anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Properties
Thiophene-based compounds also exhibit antimicrobial properties . Some derivatives have shown good antimicrobial potential .
Anticancer Properties
Thiophene-based compounds exhibit anticancer properties . Some tested chalcones give different cytotoxic effects toward lung carcinoma .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-based compounds are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
Future Directions
The synthesis and investigation of new structural prototypes of thiophene derivatives with more effective pharmacological activity is a topic of interest for medicinal chemists . As health problems become increasingly serious, there is an urgent requirement for scientists to design and discover new drug molecules .
properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S2/c20-18(17-9-12-3-1-2-4-16(12)23-17)19-10-14-5-6-15(21-14)13-7-8-22-11-13/h1-9,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKRIKWIEDKASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide |
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